(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material . The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Antimicrobial Activities
A study by Mishra et al. (2019) focused on the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes. These complexes exhibited good antimicrobial activity against bacterial strains causing infections in various human body parts, including the mouth, lungs, and gastrointestinal tract. The study demonstrates the potential of benzothiazole derivatives as antimicrobial agents (Mishra et al., 2019).
Mechanisms of Acid-Catalyzed Z/E Isomerization
Johnson et al. (2001) explored the acid-catalyzed Z/E isomerization of imines, including O-methylbenzohydroximoyl chloride and methyl O-methylbenzohydroximate. This research provides insights into the chemical behavior and reactions involving compounds like (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate. Understanding these mechanisms can be crucial in organic synthesis and pharmaceutical applications (Johnson et al., 2001).
Antihypertensive α-Blocking Agents
In research conducted by Abdel-Wahab et al. (2008), thiazolidinones, a category including compounds similar to this compound, were synthesized and evaluated for their antihypertensive α-blocking activity. These compounds showed promise as potential agents for managing hypertension, highlighting their pharmaceutical significance (Abdel-Wahab et al., 2008).
Catalysis in Transesterification/Acylation Reactions
Grasa et al. (2002) studied the catalytic role of N-heterocyclic carbenes in transesterification and acylation reactions, which are critical in synthetic organic chemistry. These findings are relevant to the synthesis and manipulation of compounds like this compound, providing a foundation for their efficient production and modification (Grasa et al., 2002).
Synthesis of Novel Benzoxa(thia)zoles
Harizi et al. (2000) described the synthesis of benzoxa(thia)zol-2-thiones, which are closely related to the structure of this compound. Their study offers valuable insights into new synthetic routes for such compounds, which can be useful in various pharmaceutical and chemical applications (Harizi et al., 2000).
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-12-7-8-13-17(9-12)28-20(22(13)10-18(23)25-2)21-19(24)16-11-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBUCNBXXPWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3COC4=CC=CC=C4O3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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